Buthiobate

Description

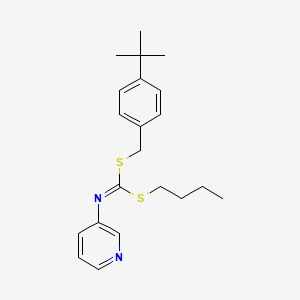

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-tert-butylphenyl)methylsulfanyl]-1-butylsulfanyl-N-pyridin-3-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2S2/c1-5-6-14-24-20(23-19-8-7-13-22-15-19)25-16-17-9-11-18(12-10-17)21(2,3)4/h7-13,15H,5-6,14,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVVDIVWGXTDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866190 | |

| Record name | Butyl (4-tert-butylphenyl)methyl pyridin-3-ylcarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51308-54-4 | |

| Record name | Buthiobate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51308-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buthiobate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051308544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl (4-tert-butylphenyl)methyl pyridin-3-ylcarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl p-tert-butylbenzyl 3-pyridylimidodithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTHIOBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1279ZLY2IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Buthiobate S Biological Action

Inhibition of Ergosterol (B1671047) Biosynthesis Pathway by Buthiobate

The fungicidal activity of Buthiobate is primarily attributed to its potent inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital sterol in fungal plasma membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. mdpi.comthefungalthreat.com By disrupting the production of ergosterol, Buthiobate compromises the structural and functional integrity of the fungal cell membrane, leading to a fungistatic effect. mdpi.com This targeted action makes the ergosterol biosynthesis pathway a key focus for many antifungal agents. apsnet.org

Research has conclusively identified Lanosterol (B1674476) 14α-demethylase, an enzyme also known as CYP51, as the direct target of Buthiobate. mdpi.comapsnet.org This enzyme is a crucial component of the sterol biosynthesis pathway and is responsible for the C-14α demethylation of lanosterol, a precursor to ergosterol. mdpi.comapsnet.org Buthiobate acts as a potent inhibitor of this demethylation step. apsnet.org The inhibition of Lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, which further disrupts the fungal cell membrane's structure and function. mdpi.com

The enzyme Lanosterol 14α-demethylase (CYP51) is a member of the cytochrome P-450 superfamily of enzymes. mdpi.comapsnet.org Buthiobate's inhibitory function is achieved through its direct interaction with this specific cytochrome P-450 enzyme system in fungi. Studies utilizing a reconstituted enzyme system from Saccharomyces cerevisiae, consisting of cytochrome P-450 (P-450(14)-DM) and NADPH-cytochrome P-450 reductase, have demonstrated Buthiobate's high affinity and potent inhibitory action on the cytochrome. It has been shown that Buthiobate binds stoichiometrically to the fungal cytochrome P-450 responsible for 14α-demethylation, inducing a Type II spectral change, which is characteristic of certain inhibitor-enzyme interactions. This binding effectively blocks the enzymatic activity required for ergosterol synthesis.

The potency of Buthiobate as an inhibitor is highlighted by its low concentration required for significant enzyme inhibition.

Inhibitory Action of Buthiobate on Lanosterol 14α-Demethylase

This table summarizes the concentration of Buthiobate required for 50% inhibition (IC50) of the target enzyme in different systems.

| Enzyme System | Organism/Source | IC50 Concentration (µM) | Reference |

|---|---|---|---|

| Reconstituted Lanosterol 14α-demethylase system | Saccharomyces cerevisiae | 0.3 | apsnet.org |

Cellular and Morphological Aberrations Induced by Buthiobate in Fungi

Following the strict instructions provided, no specific research findings linking Buthiobate to the cellular and morphological aberrations listed below were found in the publicly available literature. Therefore, content for the following subsections cannot be generated.

Impact of Buthiobate on Fungal Sterol Accumulation and Profiles

Buthiobate's fungicidal activity is rooted in its ability to disrupt the intricate biosynthetic pathway of ergosterol, an essential sterol for fungal cell membrane integrity and function. The primary molecular target of Buthiobate is the enzyme sterol C-14 demethylase, a critical cytochrome P-450-dependent enzyme. Inhibition of this enzyme halts the conversion of sterol precursors, leading to a significant depletion of ergosterol and a corresponding accumulation of specific 14α-methylated sterols. This alteration of the sterol profile is a key factor in the compound's antifungal efficacy.

Detailed research on the effects of Buthiobate, also known by its developmental code S-1358 and trade name Denmert, has elucidated its precise point of inhibition. Studies utilizing cell-free homogenates of Saccharomyces cerevisiae have provided quantitative insights into these changes. tandfonline.com

The primary consequence of C-14 demethylase inhibition by Buthiobate is the accumulation of sterols that retain the methyl group at the C-14 position. Research has specifically identified the buildup of obtusifoliol (B190407) and 24-methylenedihydrolanosterol in fungi such as Monilinia fructigena when treated with Buthiobate. tandfonline.com These sterols are unable to be integrated properly into the fungal membrane, leading to impaired membrane function.

In experiments with cell-free systems of Saccharomyces cerevisiae, Buthiobate demonstrated a potent and selective inhibition of the C-14 demethylation step. When radiolabeled precursors were used, the presence of Buthiobate caused a significant pile-up of radioactivity in the lanosterol fraction, while the formation of subsequent 4-desmethyl sterols was markedly reduced. tandfonline.com This directly confirms that the conversion of lanosterol is the inhibited step. Further investigations showed that while the conversion of ¹⁴C-labeled lanosterol was blocked, the metabolism of ¹⁴C-labeled 14-desmethyl-lanosterol (a sterol that has already undergone C-14 demethylation) to 4-desmethyl sterols was not significantly affected by the fungicide. tandfonline.com This finding provides definitive evidence that Buthiobate's action is highly specific to the C-14 demethylation process.

The accumulation of these aberrant sterols and the concurrent depletion of ergosterol disrupt the physical properties of the fungal membrane, affecting its fluidity, permeability, and the function of membrane-bound enzymes. This ultimately leads to the cessation of fungal growth and cell death.

The following tables summarize the impact of Buthiobate (Denmert) on sterol biosynthesis based on research findings.

Table 1: Effect of Buthiobate (Denmert) on the Metabolism of Radiolabeled Lanosterol in S. cerevisiae Cell-Free Homogenate

| Treatment | 14C-Lanosterol Metabolized (%) | Inhibition (%) |

| Control (No Buthiobate) | 100 | 0 |

| Buthiobate (Denmert) | Markedly Reduced | High |

Note: This table illustrates the significant inhibitory effect of Buthiobate on the processing of lanosterol, the direct substrate for the C-14 demethylase enzyme. The exact percentage of reduction can vary based on experimental conditions.

Table 2: Sterol Profile Changes in Fungi Treated with Buthiobate

| Sterol | Change in Concentration in Buthiobate-Treated Fungi | Role in Biosynthesis Pathway |

| Ergosterol | Significant Decrease | Final essential product |

| Lanosterol | Significant Increase | Direct substrate of C-14 demethylase |

| Obtusifoliol | Accumulation | 14α-methylated precursor |

| 24-Methylenedihydrolanosterol | Accumulation | 14α-methylated precursor |

Note: This table provides a qualitative summary of the shifts in the sterol profile. The accumulation of precursors like lanosterol, obtusifoliol, and 24-methylenedihydrolanosterol is a direct consequence of the C-14 demethylation blockade.

Comparative and Analogous Studies of Buthiobate S Activity

Distinctive Mechanisms of Buthiobate Compared to Other Sterol Biosynthesis Inhibitors

Buthiobate's antifungal activity primarily stems from its role as a sterol biosynthesis inhibitor. However, its specific target within this pathway differentiates it from other classes of fungicides.

Contrast with Δ8→Δ7 Sterol Isomerase Inhibitors (e.g., Tridemorph)

Sterol biosynthesis is a complex pathway essential for fungal cell membrane integrity and function. Different fungicides can target distinct enzymes within this pathway. Buthiobate inhibits the demethylation at the C-14 position of the sterol nucleus. jst.go.jpnih.govasm.orgjst.go.jp This action is distinct from that of fungicides like tridemorph (B114830). jst.go.jpepa.gov

Tridemorph, a morpholine (B109124) fungicide, inhibits ergosterol (B1671047) biosynthesis by blocking the Δ8→Δ7 isomerization step, specifically the conversion of fecosterol (B45770) to episterol. jst.go.jpepa.gov This difference in the site of inhibition within the sterol biosynthetic pathway represents a key distinction in the biochemical mode of action between buthiobate and tridemorph. jst.go.jpscilit.comfao.org While both ultimately disrupt ergosterol production, they do so by targeting different enzymatic steps. Studies comparing tridemorph with buthiobate in their antifungal mode of action have explicitly noted this difference in inhibition sites. jst.go.jpfao.org

Comparative Analysis with Other 14α-Demethylase Inhibitors (e.g., Triadimefon, Triarimol, Triforine, Pyrifenox, SYP-Z048)

Buthiobate belongs to a group of fungicides that inhibit sterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway. nih.govasm.orgjst.go.jpresearchgate.net Other well-known fungicides, including triadimefon, triarimol, triforine, and pyrifenox, also function as 14α-demethylase inhibitors (DMIs). asm.orgepa.govresearchgate.netwikipedia.orgnih.govnih.govnih.govherts.ac.ukherts.ac.ukherts.ac.ukuni.lunih.govherts.ac.ukuni.lumetabolomicsworkbench.orgcenmed.com

These DMIs, including buthiobate, inhibit the activity of fungal cytochrome P-450 enzymes responsible for the demethylation of lanosterol (B1674476) at the C-14 position. nih.govjst.go.jpresearchgate.net This inhibition leads to the accumulation of methylated sterol precursors and a depletion of ergosterol, disrupting fungal membrane function and ultimately inhibiting growth. researchgate.net

While they share the same primary target enzyme, structural differences among these 14α-demethylase inhibitors can lead to variations in their binding affinity to CYP51, spectrum of activity against different fungal species, and potential for resistance development. For instance, studies have compared the inhibitory potencies of various agricultural fungicides and antimycotic drugs, including some azoles which are also DMIs, on CYP51 from different organisms. psu.edu Buthiobate has been shown to bind stoichiometrically to yeast CYP51 and induce a Type II spectral change, indicating high affinity binding. nih.gov The concentration of buthiobate required for 50% inhibition of lanosterol 14α-demethylation in a reconstituted enzyme system from Saccharomyces cerevisiae was found to be 0.3 µM, a value considered markedly lower than some other inhibitors. nih.gov

Comparative data on the inhibitory activity (IC50 values) of buthiobate and other 14α-demethylase inhibitors against specific fungal pathogens can illustrate these differences in potency. While specific comparative IC50 data for all listed compounds alongside buthiobate were not comprehensively retrieved, the general mechanism of inhibiting 14α-demethylation is a shared characteristic among buthiobate, triadimefon, triarimol, triforine, and pyrifenox. asm.orgepa.govresearchgate.netwikipedia.orgnih.govnih.govnih.govherts.ac.ukherts.ac.ukherts.ac.ukuni.lunih.govherts.ac.ukuni.lumetabolomicsworkbench.orgcenmed.com

Here is a table summarizing the primary mode of action for buthiobate and the comparative compounds mentioned:

| Compound | Primary Mode of Action | Target Enzyme/Step |

| Buthiobate | Sterol Biosynthesis Inhibition | 14α-Demethylase (CYP51) |

| Tridemorph | Sterol Biosynthesis Inhibition | Δ8→Δ7 Sterol Isomerase |

| Triadimefon | Sterol Biosynthesis Inhibition | 14α-Demethylase (CYP51) |

| Triarimol | Sterol Biosynthesis Inhibition | 14α-Demethylase (CYP51) |

| Triforine | Sterol Biosynthesis Inhibition | 14α-Demethylase (CYP51) |

| Pyrifenox | Sterol Biosynthesis Inhibition | Lanosterol Demethylase (CYP51) |

| SYP-Z048 | Sterol Biosynthesis Inhibition (Likely) | 14α-Demethylase (CYP51) (Likely) |

Interactive Data Table Example (Illustrative - Specific comparative data for all compounds not available in snippets)

While detailed comparative IC50 data for all listed compounds against the same fungal species were not found, research often involves such comparisons. An illustrative table structure for presenting such data would look like this:

Data Table: Comparative Antifungal Activity (Illustrative)

| Compound | Fungal Species | IC50 (µM) | Reference |

| Buthiobate | S. cerevisiae | 0.3 | nih.gov |

Structural Determinants of Buthiobate's Biological Activity and Potency

The biological activity and potency of a chemical compound are intrinsically linked to its chemical structure, a relationship explored through Structure-Activity Relationship (SAR) studies. gardp.orgwikipedia.orgcollaborativedrug.com Buthiobate is described as an alkylbenzene nih.gov, and its full chemical name is S-n-butyl S'-p-tert-butylbenzyl N-3-pyridyldithiocarbon-imidate. nih.govjst.go.jp

While the provided search results indicate that quantitative structure-activity relationship (QSAR) analysis has been applied to human CYP51 inhibitors, including a mention of buthiobate in this context scispace.com, detailed research findings specifically elucidating the precise structural determinants within the buthiobate molecule responsible for its potent inhibition of fungal 14α-demethylase were not extensively available in the snippets.

SAR studies typically involve synthesizing and testing a series of related compounds with systematic modifications to the core structure to identify which functional groups or structural features are critical for activity and potency. gardp.orgwikipedia.orgcollaborativedrug.com The high affinity binding of buthiobate to yeast CYP51 nih.gov suggests that its specific molecular architecture is well-suited to interact with the enzyme's active site. Further detailed SAR investigations would be necessary to fully delineate the contribution of each part of the buthiobate molecule (e.g., the tert-butylphenyl group, the butyl group, the pyridyl group, and the dithiocarbonimidate linkage) to its inhibitory activity against fungal CYP51.

Synergistic Interactions of Buthiobate with Other Antifungal Agents

Synergistic interactions between antifungal agents, where the combined effect is greater than the sum of their individual effects, represent a promising strategy to enhance efficacy and potentially reduce effective dosages. mdpi.comnih.gov Research has explored synergistic effects among various antifungal compounds and with substances that target different aspects of fungal biology, such as cell wall degrading enzymes. nih.govplos.orgmdpi.com

While the search results discuss synergistic antifungal interactions in general mdpi.comnih.govplos.orgmdpi.com and mention that natural compounds can show synergistic effects with antifungals core.ac.uk, specific published research findings detailing synergistic interactions of buthiobate with other antifungal agents, including fungal cell wall degrading enzymes, were not found within the provided snippets.

Studies on other antifungal agents, such as azoles and polyenes, have demonstrated synergy with various compounds, including those affecting cell wall integrity or efflux pumps. nih.govplos.org Given buthiobate's mechanism of disrupting ergosterol biosynthesis, which impacts cell membrane function, it is plausible that combining it with agents that target the cell wall or other essential fungal processes could lead to synergistic effects. However, experimental data specifically on buthiobate in such combinations, particularly with fungal cell wall degrading enzymes, would be required to confirm such interactions.

Methodological Frameworks and Experimental Designs in Buthiobate Research

Development and Application of Enzymatic Assay Systems for Demethylase Inhibition

To elucidate the specific enzymatic target of Buthiobate, researchers have developed and applied sophisticated in vitro assay systems. These systems are designed to isolate and observe the activity of key enzymes in the sterol biosynthesis pathway, particularly the C14-demethylase enzyme, a critical component of the cytochrome P-450 complex.

A primary method for studying demethylase inhibition involves the use of cell-free extracts from fungi, which provide a concentrated source of the target enzyme. A reconstituted enzyme system from Saccharomyces cerevisiae has been instrumental in characterizing the effects of Buthiobate. nih.gov This system, consisting of purified cytochrome P-450 (P-450(14)-DM) and NADPH-cytochrome P-450 reductase, allows for the direct measurement of lanosterol (B1674476) 14α-demethylation in a controlled environment. nih.gov

In this experimental setup, Buthiobate demonstrated potent inhibitory activity. Research indicates that Buthiobate binds with high affinity to the cytochrome P-450 enzyme, inducing a Type II spectral change, which is characteristic of certain inhibitor-enzyme interactions. nih.gov The concentration of Buthiobate required for 50% inhibition of this enzymatic activity (IC50) was found to be 0.3 µM, a value significantly lower than that of other known inhibitors like metyrapone and SKF-525A, highlighting its potency. nih.gov While Saccharomyces cerevisiae is a well-documented source, cell-free extracts from other fungi, such as the plant pathogen Ustilago maydis, are also utilized in similar assays to evaluate the efficacy of sterol biosynthesis inhibitors.

Table 1: Comparative Inhibition of Lanosterol 14α-Demethylase Activity in a Saccharomyces cerevisiae System

| Compound | IC50 (µM) for 50% Inhibition |

|---|---|

| Buthiobate | 0.3 |

| Metyrapone | >100 |

| SKF-525A | >100 |

Data sourced from studies on reconstituted yeast cytochrome P-450 enzyme systems. nih.gov

In a typical assay, fungal cells are incubated with the radiolabeled precursor in both the presence and absence of the inhibitor compound being tested. Following incubation, the lipids, including sterols, are extracted from the cells. The various sterol fractions are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radioactivity incorporated into each sterol fraction is measured using a scintillation counter. By comparing the radioactivity in the sterol fractions of treated versus untreated cells, researchers can quantify the degree of inhibition caused by the compound at specific points in the biosynthetic pathway. A blockage at the C14-demethylation step, for instance, would lead to a decrease in the radioactivity found in ergosterol (B1671047) and an accumulation of radioactivity in lanosterol.

Advanced Analytical Techniques for Metabolite Profiling

To understand the downstream consequences of enzyme inhibition by Buthiobate, advanced analytical techniques are employed to profile the changes in the cellular sterol composition.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of sterols in biological samples. nasa.govnih.govaocs.org This method allows for a detailed analysis of the sterol profile in fungal cells, revealing the accumulation of specific intermediates and the depletion of end-products following treatment with an inhibitor. nih.gov

The typical workflow involves the extraction of total lipids from fungal cells. The sterols within this extract are often chemically modified through derivatization, commonly by converting them into trimethylsilyl (TMS) ethers, to increase their volatility and improve chromatographic separation. nih.govaocs.org The derivatized sample is then injected into the gas chromatograph, where different sterols are separated based on their boiling points and interaction with the capillary column. As the separated compounds exit the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a unique "fingerprint" for each sterol, allowing for unambiguous identification by comparing it to known standards and library data. nih.govmdpi.com Quantification is achieved by measuring the abundance of characteristic ions for each sterol. nih.gov In Buthiobate research, this technique can confirm the inhibition of C14-demethylase by showing a marked decrease in ergosterol and a corresponding accumulation of its precursor, lanosterol.

Table 2: Illustrative Sterol Profile Analysis in Fungi via GC-MS Following Inhibitor Treatment

| Sterol | Control Group (% of Total Sterols) | Buthiobate-Treated Group (% of Total Sterols) |

|---|---|---|

| Ergosterol | 85% | 15% |

| Lanosterol | <1% | 60% |

| Other Intermediates | 14% | 25% |

This table represents typical expected changes in the sterol profile of a fungus when C14-demethylase is inhibited.

In Vitro Bioassays for Assessing Antifungal Activity and Morphological Changes

In vitro bioassays are fundamental for determining the direct antifungal efficacy of a compound and observing its effects on fungal growth and structure.

Mycelial growth inhibition assays are a standard method for evaluating the antifungal activity of compounds like Buthiobate. mdpi.comresearchgate.net These assays measure the ability of a compound to prevent the vegetative growth of a fungus on a solid nutrient medium, typically potato dextrose agar (PDA).

In this assay, a fungal isolate is inoculated at the center of a petri dish containing the nutrient medium amended with various concentrations of the test compound. A control plate without the compound is also inoculated. The plates are then incubated under controlled conditions for a set period. The antifungal activity is quantified by measuring the diameter of the fungal colony in the treated plates and comparing it to the diameter of the colony in the control plate. The percentage of mycelial growth inhibition (MGI) is calculated using a standard formula. nih.gov These experiments can determine key parameters such as the minimum inhibitory concentration (MIC) required to completely inhibit fungal growth. researchgate.net

Table 3: Example of Mycelial Growth Inhibition Data for a Test Compound

| Fungal Species | Compound Concentration (µg/mL) | Mean Colony Diameter (mm) | Mycelial Growth Inhibition (%) |

|---|---|---|---|

| Botrytis cinerea | 0 (Control) | 85.0 | 0% |

| 1.0 | 42.5 | 50% | |

| 5.0 | 17.0 | 80% | |

| 10.0 | 0.0 | 100% |

This table illustrates how data from a mycelial growth inhibition assay is typically presented to show concentration-dependent antifungal activity.

Germ Tube Elongation and Sporulation Assays

Specific studies detailing the effects of Buthiobate on fungal germ tube elongation and sporulation through dedicated assays are not extensively available in the public scientific literature. The primary mechanism of action for Buthiobate is the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity and development. This inhibition would logically impact processes such as spore germination, germ tube formation, and subsequent sporulation. However, without specific experimental data from germ tube elongation and sporulation assays, a detailed methodological discussion in the context of Buthiobate cannot be provided.

Investigations Using Mammalian Microsomal Systems (e.g., Rat Liver Microsomes) for Enzyme Interaction Studies

Research into the interaction of Buthiobate with mammalian enzyme systems has utilized rat liver microsomes to understand its effects on cytochrome P-450 (CYP450), a superfamily of enzymes essential for the metabolism of a wide variety of compounds. These studies are critical for evaluating the selectivity of Buthiobate's inhibitory action.

One key study investigated the effects of Buthiobate on cytochrome P-450 in rat liver microsomes. The research demonstrated that Buthiobate binds to specific forms of cytochrome P-450, exhibiting three distinct dissociation constants (Kd values): 0.38 µM, 1.56 µM, and 13.6 µM nih.gov. This indicates a multi-target interaction with varying affinities within the microsomal P-450 system.

The primary fungicidal action of Buthiobate is the inhibition of lanosterol 14α-demethylation, a critical step in ergosterol biosynthesis catalyzed by a fungal-specific cytochrome P-450. In rat liver microsomes, Buthiobate was also found to inhibit the analogous enzyme, lanosterol 14α-demethylase, with a 50% inhibition concentration (IC50) of 0.4 µM nih.gov. This value is comparable to the lowest Kd value observed and is also similar to the IC50 for the inhibition of the same enzyme in yeast, suggesting a potent inhibitory effect on this specific P-450 isozyme in both fungal and mammalian systems nih.gov.

However, the study also explored Buthiobate's impact on other P-450-mediated reactions typically associated with drug metabolism. The findings revealed that Buthiobate only partially inhibited 7-ethoxycoumarin O-deethylase activity and had no inhibitory effect on benzphetamine N-demethylation or p-nitroanisole O-demethylation nih.gov. This suggests that the cytochrome P-450 isozymes responsible for these drug oxidation reactions are relatively insensitive to Buthiobate nih.gov.

These findings highlight that Buthiobate acts as a selective inhibitor within the hepatic microsomal cytochrome P-450 system. It effectively targets the enzyme responsible for a key step in sterol biosynthesis while having a minimal impact on major drug-metabolizing P-450s nih.gov.

Table of Research Findings on Buthiobate Interaction with Rat Liver Microsomes

| Parameter | Finding | Source |

| Binding Affinity (Kd) | 0.38 µM, 1.56 µM, 13.6 µM | nih.gov |

| Lanosterol 14α-demethylase Inhibition (IC50) | 0.4 µM | nih.gov |

| 7-Ethoxycoumarin O-deethylase Activity | Partially inhibited | nih.gov |

| Benzphetamine N-demethylation Activity | Not inhibited | nih.gov |

| p-Nitroanisole O-demethylation Activity | Not inhibited | nih.gov |

Broader Scientific Implications and Future Research Trajectories for Buthiobate

Contributions of Buthiobate Research to Understanding Fungal Metabolism and Physiology

Research on buthiobate, as a representative DMI fungicide, has significantly advanced the understanding of fungal metabolism and physiology, particularly concerning the ergosterol (B1671047) biosynthesis pathway. By inhibiting sterol 14α-demethylation, buthiobate disrupts the production of ergosterol, leading to the accumulation of aberrant sterols in fungal membranes. asm.org Studies comparing buthiobate with other fungicides, such as tridemorph (B114830), have helped elucidate the specific effects of different inhibitors on fungal sterol synthesis and the resulting physiological consequences for the fungal cell. jst.go.jp This includes understanding how the accumulation of abnormal sterols affects membrane integrity, enzyme function, and ultimately, fungal growth and viability. asm.orgdntb.gov.ua Furthermore, investigations into the intracellular location and physiological effects of these abnormal sterols in fungi treated with buthiobate and related compounds have provided deeper insights into fungal cellular processes. jst.go.jpdntb.gov.ua

Insights Gained for the Rational Design of Novel Antifungal Compounds

The study of buthiobate's interaction with its target enzyme, sterol 14α-demethylase (CYP51), has provided crucial insights for the rational design of novel antifungal compounds. nih.govasm.orgnih.gov Understanding the specific binding site and the molecular mechanisms of inhibition allows for the targeted synthesis of new molecules with improved efficacy and selectivity. nih.govdrugdiscoverynews.com The knowledge gained from studying the structural features of buthiobate and other DMI fungicides in complex with CYP51 from various fungal species aids in predicting how modifications to the compound's structure might affect its binding affinity and inhibitory activity. nih.gov This structure-based drug design approach is instrumental in developing new antifungal agents that can overcome existing resistance mechanisms or target a broader spectrum of fungal pathogens. drugdiscoverynews.comresearchgate.netrevmed.com Computational studies, such as molecular docking and simulations, play a vital role in this process by predicting ligand-target interactions and guiding the design of novel compounds. drugdiscoverynews.compharmasalmanac.comopenaccessjournals.com

Assessment of Fungal Resistance Development and Cross-Resistance Patterns in Response to Buthiobate

Fungal resistance to DMI fungicides, including buthiobate, is a significant challenge in disease control. Research on buthiobate resistance has contributed to the broader understanding of resistance mechanisms in fungi. Resistance to DMIs often involves mutations in the CYP51 gene, leading to alterations in the target enzyme that reduce the fungicide's binding affinity. nih.govfrontiersin.org Other mechanisms include overexpression of CYP51 or increased efflux of the fungicide from the fungal cell. asm.orgnih.govfrontiersin.org Studies have also investigated cross-resistance patterns, where resistance to buthiobate may confer resistance to other azole fungicides that share the same mode of action. frontiersin.orgbiorxiv.orgd-nb.info Understanding these patterns is crucial for developing effective resistance management strategies, such as the judicious use of fungicides and the implementation of integrated pest management programs. wur.nl Research continues to explore the genetic and molecular basis of resistance to buthiobate and other DMIs to inform the development of new compounds less prone to resistance. nih.govbiorxiv.org

Exploration of Systemic Movement and Distribution in Host Organisms beyond Direct Application Sites

While not explicitly detailed for buthiobate in all available information, the broader class of systemic fungicides, to which DMIs often belong, is characterized by their uptake and translocation within the host organism. wur.nlgoogle.comgoogle.com This systemic movement allows the fungicide to protect parts of the plant or organism that were not directly treated. google.comgoogle.com Research on the systemic properties of fungicides, including those with a similar mode of action to buthiobate, involves studying their absorption, translocation through xylem and phloem, and distribution to various tissues. google.com Understanding the systemic movement of buthiobate is important for optimizing application methods and ensuring effective disease control throughout the host. google.comgoogle.com Studies in this area may involve using radiolabeled compounds or analytical techniques to track the movement and concentration of the fungicide within the organism over time.

Unexplored Biological Targets or Ancillary Modes of Action of Buthiobate

While buthiobate is primarily known as a sterol 14α-demethylase inhibitor, research may explore potential unexplored biological targets or ancillary modes of action. nih.govresearchgate.net Although its primary effect is on ergosterol biosynthesis, it is possible that buthiobate could interact with other cellular components or pathways, particularly at higher concentrations or in specific fungal species. Investigating these potential off-target effects could reveal additional mechanisms contributing to its antifungal activity or identify potential side effects. This could involve high-throughput screening against a range of fungal enzymes or pathways, or phenotypic analysis of fungal mutants with altered sensitivity to buthiobate.

Advanced Computational and Structural Biology Approaches for Buthiobate-Target Binding Dynamics

Advanced computational and structural biology approaches are increasingly valuable in studying the binding dynamics of buthiobate with its target enzyme, CYP51. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of CYP51 in complex with buthiobate, revealing the precise details of their interaction. nih.govdrugdiscoverynews.compharmasalmanac.com Molecular dynamics simulations can complement these structural studies by providing insights into the flexibility of the enzyme and the ligand, the dynamics of their binding, and the influence of the surrounding environment. pharmasalmanac.comopenaccessjournals.com Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict binding affinities and guide the design of new buthiobate analogs with improved properties. openaccessjournals.comnih.govmdpi.com These approaches are essential for a comprehensive understanding of how buthiobate interacts with its target at the atomic level, which is crucial for rational drug design and overcoming resistance. nih.govdrugdiscoverynews.compharmasalmanac.com

Q & A

Q. What meta-analysis protocols are recommended for synthesizing global data on Buthiobate’s environmental persistence?

- Methodological Answer : Adhere to PRISMA guidelines. Extract data from >10 studies with harmonized metrics (e.g., DT50 values). Use random-effects models to account for heterogeneity. Perform sensitivity analyses to exclude low-quality studies (e.g., missing controls). Publish code and raw data on GitHub/GitLab .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.